molecular formula C10H17N3O6 B1337207 Gln-Glu CAS No. 88830-90-4

Gln-Glu

Cat. No. B1337207
CAS RN: 88830-90-4
M. Wt: 275.26 g/mol
InChI Key: OWOFCNWTMWOOJJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gln-Glu refers to a dipeptide composed of the amino acids glutamine (Gln) and glutamate (Glu). This dipeptide is involved in various biochemical processes, including protein synthesis and nitrogen metabolism. Glutamine synthetase (GS) is a key enzyme that catalyzes the ATP-dependent conversion of Glu and ammonia into Gln, playing a crucial role in the nitrogen assimilation pathways of both prokaryotes and eukaryotes .

Synthesis Analysis

Glutamine synthetase is encoded by the glnA gene and is subject to complex regulation involving multiple genes and environmental factors. In Escherichia coli, mutations in the glnA region can lead to different phenotypes, with some unable to synthesize GS under any conditions, while others produce GS at low levels regardless of growth conditions. This suggests the presence of regulatory genes, such as glnG, which are involved in both the activation and repression of GS synthesis . Similarly, in Salmonella, the glnF gene product is required for the synthesis of GS, indicating the involvement of regulatory factors beyond the structural gene .

Molecular Structure Analysis

The three-dimensional structure of GS varies among different types. For instance, the type III GS from Bacteroides fragilis (GlnN) has a dodecameric structure with a 6-fold dihedral space group symmetry, which is different from the type I GS structures known from other organisms. Despite low sequence identity, the overall molecular geometry and the alpha/beta barrel fold active site are conserved across different types of GS .

Chemical Reactions Analysis

The reaction mechanism of GS involves the condensation of Glu and ammonia in the presence of ATP to form Gln, ADP, and inorganic phosphate. Crystal structures of GS from Salmonella typhimurium complexed with substrates, transition-state analogues, and products have provided insights into the enzyme's active site interactions and conformational changes during the reaction. These structures have led to a proposed enzymatic mechanism for glutamine synthesis .

Physical and Chemical Properties Analysis

GS is a central enzyme in nitrogen metabolism and is involved in the assimilation of ammonium and the biosynthesis of glutamine. Its activity is essential for the synthesis of this amino acid and for the detoxification of ammonium. In Arabidopsis, the cytosolic GS GLN1;2 plays a significant role in plant growth and ammonium homeostasis, especially when nitrate supply is not limiting. Mutants lacking functional GLN1;2 show impaired growth and altered nitrogen assimilation under high nitrate conditions . In cyanobacteria, the glnN gene encodes a new type of GS that supports nitrogen assimilation and is regulated at the transcriptional level in response to nitrogen availability .

Case Studies

In Aspergillus nidulans, the glnA gene encoding GS is essential for glutamine synthesis, and its inactivation results in a glutamine requirement. This study highlights the importance of GS in nitrogen metabolite repression and the role of glutamine as a key effector . Another case study involves the marine cyanobacterium Trichodesmium thiebautii, where diel variability in the transcription of the glnA gene correlates with nitrogen fixation rates and cellular nitrogen assimilation processes .

Scientific Research Applications

Role in Central Nervous System

Glutamine (Gln) and glutamic acid (Glu) play vital roles in the mammalian central nervous system. Their equilibrium is crucial for normal brain function and is often disturbed in various conditions like mental illness, tumors, and neurodegeneration. Research has increasingly focused on quantifying Glu and Gln in the human brain to understand these conditions better (Ramadan, Lin, & Stanwell, 2013).

Cancer Cell Metabolism

In cancer cells, particularly glioblastoma, Gln contributes significantly to cellular metabolism. It balances the carbon and nitrogen requirements and supports growth even when Gln levels are restricted. This process involves the conversion of Glu to Gln, which fuels de novo purine biosynthesis, a critical pathway for cancer cell survival (Tardito et al., 2015).

Neurotransmission and Epilepsy

Gln is a precursor for neurotransmitters like glutamate and γ-aminobutyric acid (GABA), playing a role in conditions such as epilepsy. Its concentration and role in epileptic tissue are subjects of ongoing research, providing insights into the mechanisms of epileptiform discharges and potential therapeutic targets (Sandow et al., 2009).

Analytical Chemistry and Brain Research

In analytical chemistry, the optimization of methods for detecting Gln is critical for understanding its role in the brain, especially under conditions like glucose deprivation. Advanced techniques have been developed to enhance the sensitivity and accuracy of Gln measurement, which is essential for brain research (Bheemanapally, Ibrahim, & Briski, 2020).

Role in Cancer Treatment

Dietary Gln has been studied in the context of cancer treatment, particularly in breast cancer. It influences tumor glutathione levels and apoptosis-related proteins, suggesting that dietary Gln can impact tumor development and may have therapeutic potential (Todorova et al., 2004).

Glutamine in CNS: Function and Dysfunction

Gln is abundant in the CNS, involved in neurotransmitter synthesis and energy metabolism. Its regulation is crucial for both normal brain function and in pathological conditions, such as hyperammonemia and brain edema, associated with acute liver failure (Albrecht et al., 2007).

Glutamine as an Apoptotic Modulator

Gln's role extends beyond its anabolic functions; it modulates stress and apoptotic responses in cells. This property is particularly relevant in critical illnesses and cancer, where cellular survival and gene expression are influenced by Gln availability (Fuchs & Bode, 2006).

Nutritional and Metabolic Roles in Sports

Gln and Glu are crucial in metabolism and immune responses, particularly in athletes. Their levels are affected by physical activity, and supplementation can influence immune function and athletic performance (Slivin et al., 2022).

Impact on Animal Health

In veterinary science, supplementation with Gln and Glu affects blood indices and biomarkers in horses, indicating its potential in improving the health and performance of athletic animals (Manso et al., 2015).

Fish Nutrition and Metabolism

Gln and Glu are key amino acids in fish, playing roles in growth, immune responses, and overall health. Their supplementation in aquaculture can enhance growth and health of farmed fish, indicating a shift in the understanding of aquatic animal nutrition (Li, Zheng, & Wu, 2020).

Safety And Hazards

Gln-Glu should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Recent evidence suggests that Gln supplementation ameliorates chronic immobilization stress-induced deleterious changes, including an imbalance of the Glu–Gln cycle . This suggests that Gln homeostasis is important for emotional and cognitive functions .

properties

IUPAC Name

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6/c11-5(1-3-7(12)14)9(17)13-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOFCNWTMWOOJJ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309175
Record name L-Glutaminyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutaminylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gln-Glu

CAS RN

88830-90-4
Record name L-Glutaminyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88830-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutaminyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaminylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gln-Glu
Reactant of Route 2
Reactant of Route 2
Gln-Glu
Reactant of Route 3
Reactant of Route 3
Gln-Glu
Reactant of Route 4
Reactant of Route 4
Gln-Glu
Reactant of Route 5
Reactant of Route 5
Gln-Glu
Reactant of Route 6
Reactant of Route 6
Gln-Glu

Citations

For This Compound
22,900
Citations
H Umehara, S Numata, S Watanabe, Y Hatakeyama… - Scientific reports, 2017 - nature.com
… However, the abnormal Gln levels and Gln/Glu ratio became … -Gln cycle 16 , and the Gln/Glu ratio is regarded as a potentially … The abnormal Gln and Glu levels and Gln/Glu ratio found in …
Number of citations: 42 0-www-nature-com.brum.beds.ac.uk
MG Friedrich, Z Wang, KL Schey… - ACS chemical …, 2021 - ACS Publications
… It was apparent from the model studies that the rates of peptide bond scission at Gln/Glu residues are significantly lower than those found with Asp and Asn. This was clearly seen in the …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
A Watanabe, N Takagi, H Hayashi… - Plant and cell …, 1997 - academic.oup.com
… In every case where the cells showed low Gln/Glu ratios (… This observation would imply that the Gln/Glu ratio was not a … .l gene responds to the cellular Gln/Glu ratio in cultured cells but …
Number of citations: 37 0-academic-oup-com.brum.beds.ac.uk
KY Horiuchi, MR Harpel, L Shen, Y Luo, KC Rogers… - Biochemistry, 2001 - ACS Publications
Organisms lacking Gln-tRNA synthetase produce Gln-tRNA Gln from misacylated Glu-tRNA Gln through the transamidation activity of Glu-tRNA Gln amidotransferase (Glu-AdT). Glu-…
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
S Wada, A Iida, K Asami, E Tachikawa… - Biochimica et Biophysica …, 1997 - Elsevier
Trichocellins (TC) A-II and B-II, 20-residue peptaibols isolated from conidia of the fungus Trichoderma viride, have the same sequence except for the residue at position 18. Both TCs …
R Urade, T Oda, H Ito, T Moriyama… - The journal of …, 1997 - academic.oup.com
The human ER-60 protease cDNA was expressed in Escherichia coli BL21 (DE3) cells using the pET-20b(+) T7 promoter. The recombinant ER-60 protease was obtained in a water-…
Number of citations: 58 0-academic-oup-com.brum.beds.ac.uk
PT Wade Cohen, A Yates, AJ Bellingham, ER Huehns - Nature, 1973 - nature.com
THE structures of more than 100 variant human haemoglobins have been determined and in many cases it has been possible to relate the position of the individual amino-acid …
Number of citations: 19 0-www-nature-com.brum.beds.ac.uk
L Tang, XH Xu, S Xu, Z Liu, Q He, W Li, J Sun… - Cell Reports …, 2023 - cell.com
… We further find that enhanced Gln-Glu-aKG flux decreases histone methylation and … Our results demonstrate an essential prerequisite of Gln-Glu-aKG flux to regulate maternal …
Number of citations: 1 www.cell.com
G Trabuchet, J Pagnier, M Benabadji, D Labie - Hemoglobin, 1976 - Taylor & Francis
Hemoglobin J Mexico has been found in five generations of a large Algerian family. Nine subjects have 55% Hb J although their parents, siblings and offspring may have 31%, the usual …
IP Hall, A Wheatley, P Wilding, SB Liggett - The Lancet, 1995 - Elsevier
… We studied β 2 -adrenoceptor genotype for the Gln/Glu 27 polymorphism and airway reactivity in 65 patients with mild to moderate asthma. Glu 27 homozygotes had a four-fold higher …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.